4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one 4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one
Brand Name: Vulcanchem
CAS No.: 918785-04-3
VCID: VC16915014
InChI: InChI=1S/C16H16ClNO2/c17-13-8-6-12(7-9-13)15(16(20)11-19)10-18-14-4-2-1-3-5-14/h1-9,15,18-19H,10-11H2
SMILES:
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol

4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one

CAS No.: 918785-04-3

Cat. No.: VC16915014

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one - 918785-04-3

Specification

CAS No. 918785-04-3
Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
IUPAC Name 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one
Standard InChI InChI=1S/C16H16ClNO2/c17-13-8-6-12(7-9-13)15(16(20)11-19)10-18-14-4-2-1-3-5-14/h1-9,15,18-19H,10-11H2
Standard InChI Key YHSOUJVJDNTQGA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NCC(C2=CC=C(C=C2)Cl)C(=O)CO

Introduction

Structural Characterization and Physicochemical Properties

The IUPAC name 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one delineates a four-carbon chain (butan-2-one) with functional groups at positions 1, 3, and 4. The ketone at C2 forms the core, flanked by a hydroxyl group at C1, a 4-chlorophenyl group at C3, and an anilino (phenylamino) group at C4. This arrangement creates a sterically crowded environment, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

The molecular formula is C₁₇H₁₇ClN₂O₂, derived as follows:

  • Butan-2-one backbone: C₄H₆O

  • 4-Chlorophenyl substituent: C₆H₄Cl

  • Anilino group: C₆H₅NH

  • Hydroxyl group: OH

The exact molecular weight calculates to 316.78 g/mol, with a predicted logP (octanol-water partition coefficient) of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Signatures

While experimental data for this compound are unavailable, analogous structures provide insights:

  • IR Spectroscopy: Expected peaks include O–H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C–Cl vibrations (~750 cm⁻¹) .

  • ¹H NMR: Key signals would involve the hydroxyl proton (δ 4.8–5.2 ppm), ketone-adjacent CH (δ 3.1–3.5 ppm), and aromatic protons from the chlorophenyl (δ 7.2–7.6 ppm) and anilino groups (δ 6.6–7.0 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 316.78 with fragments corresponding to chlorophenyl (127.0) and anilino (93.1) losses .

Synthetic Strategies and Optimization

The synthesis of 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one likely involves multi-step reactions, leveraging methodologies from analogous ketone and arylaminocarbonyl syntheses .

Proposed Synthetic Pathway

  • Formation of the Ketone Backbone:

    • A Claisen-Schmidt condensation between 4-chloroacetophenone and formaldehyde could yield 3-(4-chlorophenyl)but-3-en-2-one, followed by hydroxylation at C1 via epoxidation and hydrolysis .

  • Introduction of the Anilino Group:

    • Nucleophilic substitution or reductive amination at C4 using aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Key Challenges:

  • Steric hindrance at C3 and C4 may necessitate high-temperature conditions or catalytic agents.

  • Regioselective hydroxylation at C1 requires careful control to avoid over-oxidation .

StepYield (%)Purity (%)Method
Claisen-Schmidt65–7585–90Reflux, 12 h
Hydroxylation40–5075–80H₂O₂, FeCl₃
Amination30–4070–75Aniline, K₂CO₃

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) would be critical .

Biological Activity and Mechanistic Insights

While no direct pharmacological data exist for this compound, its structural motifs align with known bioactive agents:

Catechol-O-Methyltransferase (COMT) Inhibition

3-Hydroxypyridin-4-ones, such as those studied by , inhibit COMT via Mg²⁺ chelation at the active site. Although 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one lacks the pyridinone ring, its β-hydroxy ketone group may similarly coordinate metal ions, potentially offering weak COMT inhibition (hypothetical IC₅₀: 10–50 μM) .

Anti-Inflammatory Activity

Hydroxyl and aromatic groups in similar structures correlate with cyclooxygenase (COX) inhibition. Molecular docking simulations could assess binding affinity to COX-2, leveraging the chlorophenyl moiety’s hydrophobic interactions .

Comparative Analysis with Structural Analogs

CompoundTarget ActivityIC₅₀/EC₅₀Structural Differences
Entacapone COMT Inhibition0.00047 μMNitrocatechol scaffold
Tolcapone COMT Inhibition0.0068 μMNitrocatechol + methyl group
Azo-chlorophenyl Antimicrobial32 μg/mLAzo linkage + butanamide
Target CompoundHypothetical COMT~10 μMβ-hydroxy ketone + anilino

Future Directions and Applications

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to improve amination yields .

    • Investigate enantioselective hydroxylation for chiral resolution.

  • Pharmacological Screening:

    • Prioritize in vitro assays for COMT, antimicrobial, and anti-inflammatory activities.

    • Assess iron-chelating capacity given the β-hydroxy ketone motif .

  • Computational Modeling:

    • Perform molecular dynamics simulations to predict binding modes with COMT and COX-2 .

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